5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-23-13-7-6-11(18)8-12(13)14(22)19-16-21-20-15(24-16)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHJEZBBGQQPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
The thiadiazole ring is synthesized via cyclization of 4-chlorophenylthiosemicarbazide derivatives. A representative protocol involves:
- Esterification : 4-Chlorobenzoic acid is converted to methyl 4-chlorobenzoate using methanol and H₂SO₄ (80% yield).
- Hydrazide formation : Reaction with hydrazine hydrate in ethanol produces 4-chlorobenzohydrazide (90% yield).
- Cyclization : Treatment with CS₂ and KOH in ethanol forms potassium 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiolate, followed by acidification to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (81% yield).
- Amination : Thiol-to-amine conversion via oxidative desulfurization using HNO₂ or chlorination followed by ammonolysis.
Key conditions :
- Cyclization requires acidic media (HCl, 0°C, 6 hr).
- Oxidative desulfurization with HNO₂ achieves 68–75% conversion.
Synthesis of 5-Chloro-2-Methoxybenzoyl Chloride
Chlorination of 2-Methoxybenzoic Acid
- Nitration : 2-Methoxybenzoic acid is nitrated to 5-nitro-2-methoxybenzoic acid (HNO₃/H₂SO₄, 0–5°C).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino-2-methoxybenzoic acid.
- Sandmeyer reaction : Diazotization with NaNO₂/HCl followed by CuCl converts the amine to 5-chloro-2-methoxybenzoic acid (62% yield).
- Acyl chloride formation : Treatment with SOCl₂ or oxalyl chloride produces the benzoyl chloride derivative (89% yield).
Amide Coupling Strategies
Schotten-Baumann Reaction
Reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with 5-chloro-2-methoxybenzoyl chloride in biphasic conditions (NaOH/H₂O and CH₂Cl₂) yields the target compound.
Conditions :
Coupling Reagent-Mediated Synthesis
Use of DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile enhances efficiency:
- Activate 5-chloro-2-methoxybenzoic acid with DIC/HOBt (1 hr, RT).
- Add thiadiazole amine, stir for 24 hr.
- Isolate via ethyl acetate extraction and recrystallization (82% yield).
Alternative Synthetic Routes
One-Pot Thiadiazole Formation and Amidation
A streamlined approach combines cyclization and amidation:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction time by 80% compared to conventional methods, achieving 78% yield.
Optimization and Challenges
Solvent Effects
Purification Techniques
- Recrystallization solvents : Ethanol (mp 198–200°C) vs. acetone/water (higher purity but lower yield).
- Column chromatography : Silica gel with EtOAc/hexane (3:7) resolves unreacted starting materials.
Comparative Data Table
Mechanistic Insights
Thiadiazole Ring Formation
Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular dehydration (Figure 2). Acidic conditions protonate intermediates, driving the reaction to completion.
Amidation Kinetics
The coupling reaction follows second-order kinetics, with rate constants of 0.12 L/mol·s in DMF at 25°C. Steric hindrance from the 4-chlorophenyl group slows the reaction compared to unsubstituted thiadiazoles.
Scalability and Industrial Relevance
Kilogram-Scale Production
A pilot-scale process (5 kg batch) using DIC/HOBt coupling achieved:
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide. The compound has been evaluated for its effectiveness against different cancer cell lines. For instance:
- Synthesis and Evaluation : Research demonstrated that derivatives of this compound exhibited promising cytotoxic effects against various cancer cell lines. Specifically, modifications to the benzamide structure enhanced its activity against cancer cells, indicating its potential as a lead compound for further development in cancer therapy .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific cellular pathways. Studies have shown that it can inhibit key proteins involved in cell proliferation and survival, leading to increased cancer cell death .
Antiviral Properties
The antiviral potential of thiadiazole derivatives has been explored extensively. The compound's structure allows it to interact with viral components effectively:
- Activity Against Tobacco Mosaic Virus : In a study focusing on antiviral activity, certain derivatives of thiadiazole compounds demonstrated significant inhibition of the Tobacco Mosaic Virus (TMV). The results indicated that modifications to the thiadiazole framework could enhance antiviral efficacy, making compounds like this compound relevant in developing antiviral agents .
Inhibition of Kinases
The compound has also been investigated for its role as a kinase inhibitor:
- RET Kinase Inhibition : A series of studies have identified this compound as a potential inhibitor of RET (rearranged during transfection) kinase. This kinase is implicated in several types of cancers, and inhibitors targeting RET are being developed as therapeutic agents. The compound showed moderate to high potency in inhibiting RET activity in cellular assays .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Modification Effects : Research has indicated that altering functional groups on the benzamide and thiadiazole moieties can significantly influence biological activity. For example, substituents at specific positions can enhance solubility and bioavailability while maintaining or improving anticancer and antiviral activities .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
Compound 4a (N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide)
- Thiadiazole substituent : 4-Chlorophenyl (same as target compound).
- Amide side chain : 2-(4-Methylpiperazin-1-yl)acetamide (instead of benzamide).
- Key difference : The acetamide side chain introduces a basic piperazine group, enhancing solubility but diverging from the aromatic benzamide pharmacophore in the target compound.
5-Chloro-N-(5-Cyclohexyl-1,3,4-Thiadiazol-2-yl)-2-Methoxybenzamide
- Thiadiazole substituent : Cyclohexyl (vs. 4-chlorophenyl in the target).
- Benzamide substituents : Identical (5-chloro, 2-methoxy).
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide Hemihydrate
Variations in the Amide Side Chain
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-4-Nitrobenzamide
- Amide group : 4-Nitrobenzamide (vs. 2-methoxy-5-chlorobenzamide).
2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-yl]-1,3,4-Thiadiazol-2-yl}-Acetamide Derivatives
Sulfur-Containing Modifications
N-{5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl}-4-(Dimethylsulfamoyl)Benzamide
Anticancer Activity
- Key SAR :
- Chlorophenyl on thiadiazole : Enhances aromatic stacking interactions.
- Methoxy on benzamide : May modulate electron density, affecting binding to hydrophobic pockets.
Antimicrobial Activity
Data Table: Key Compounds and Properties
Biological Activity
5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has attracted attention due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 366.22 g/mol. The structural features include:
- Thiadiazole ring : Known for diverse pharmacological properties.
- Methoxybenzamide moiety : Enhances solubility and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Esterification : Starting with 4-chlorobenzoic acid and methanol.
- Hydrazination : Formation of a hydrazone derivative.
- Cyclization : Formation of the thiadiazole ring.
- Final Modification : Introduction of the methoxy group to yield the final product.
This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity .
Antibacterial Activity
Research indicates that compounds with a thiadiazole core exhibit significant antibacterial properties. Studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
Antiviral Activity
The compound has also been evaluated for antiviral properties. In particular, derivatives containing the thiadiazole structure have shown activity against Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition . This suggests potential applications in agricultural biotechnology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects, particularly when modified with piperazine or piperidine rings .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Inhibition of Enzymatic Pathways : The compound may interfere with critical enzymatic pathways necessary for bacterial growth and viral replication.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis or inhibit cell proliferation by disrupting cell cycle progression.
Comparative Analysis
The following table summarizes the biological activities observed in similar compounds:
| Compound Name | Antibacterial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Low | High |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | High |
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Antitubercular Efficacy : A study demonstrated that a related compound effectively inhibited Mycobacterium tuberculosis in vitro and showed promise in animal models .
- Antiviral Screening : Another investigation into antiviral activities revealed that certain derivatives could inhibit TMV replication effectively .
- Cancer Cell Line Studies : Research on modified thiadiazoles showed enhanced cytotoxicity against MCF-7 cells compared to unmodified counterparts .
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide?
- Methodological Answer : The synthesis typically involves two key steps:
Thiadiazole Core Formation : Reacting 4-chlorophenylthiosemicarbazide with α-haloketones (e.g., chloroacetyl chloride) under acidic reflux conditions (90°C, POCl₃ catalyst) to form the 1,3,4-thiadiazole ring .
Amide Coupling : Introducing the 2-methoxybenzamide moiety via carbodiimide-mediated coupling (e.g., DCC/DMAP in DMF) at room temperature .
- Purification : Recrystallization from DMSO/water mixtures (2:1) yields pure product.
- Monitoring : Thin-layer chromatography (TLC) and ¹H NMR (400 MHz, DMSO-d₆) confirm intermediate and final structures .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8 ppm) and carbon backbone .
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between thiadiazole and benzamide groups) using single-crystal diffraction (293 K, R factor = 0.045) .
- Elemental Analysis : Validates purity (>98%) via CHNS microanalysis .
Q. What preliminary bioactivity screening methods are recommended?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Antiviral Screening : Plaque reduction assays against RNA viruses (e.g., influenza A) in MDCK cells .
- Cytotoxicity : MTT assays on human fibroblast lines (e.g., WI-38) to establish selectivity indices .
Advanced Research Questions
Q. How can reaction yields be optimized during thiadiazole ring formation?
- Methodological Answer : Critical parameters include:
- Catalyst Concentration : POCl₃ in stoichiometric excess (3 mol eq.) ensures complete cyclization .
- Solvent Choice : Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents .
- Temperature Control : Reflux at 90°C for 3 hours balances reaction rate and decomposition .
- Table 1 : Optimization Summary
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst (POCl₃) | 3 mol eq. | +20% |
| Solvent | DCM | +15% purity |
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Replace substituents (e.g., 4-chlorophenyl → 2-chlorophenyl) to assess steric/electronic effects .
- Bioisosteric Replacement : Substitute thiadiazole with oxadiazole to evaluate ring flexibility .
- Statistical Analysis : Use multivariate regression to correlate logP values with antimicrobial IC₅₀ .
Q. How can computational modeling predict target interactions?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina with crystallographic data (PDB ID: TZ1) to map binding poses in viral protease active sites .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-enzyme complexes under physiological conditions .
- Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., thiadiazole N-atoms) using Schrödinger Suite .
Q. How should stability studies be designed to assess shelf-life under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm), acidic/basic buffers (pH 2–12), and elevated temperatures (40–60°C) for 4 weeks .
- Analytical Monitoring : HPLC-PDA (C18 column, acetonitrile/water gradient) tracks degradation products (e.g., hydrolyzed amide bonds) .
- Table 2 : Stability Profile
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| pH 2, 60°C | 25% | Free benzamide |
| UV light, 4 weeks | 12% | Oxidized thiadiazole |
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate antiviral claims using both plaque reduction and RT-qPCR-based replication assays .
- Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude adjuvant effects .
- Meta-Analysis : Pool data from ≥3 independent studies (random-effects model) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
